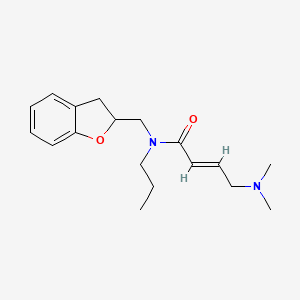

![molecular formula C8H6OS2 B2791477 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one CAS No. 39131-69-6](/img/structure/B2791477.png)

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

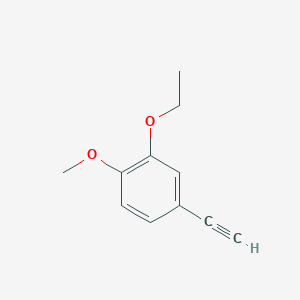

“1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one” is a compound consisting of two fused thiophene rings . It is an electron-rich conjugated polymer that has a quinoidal structure with a narrow band gap . It is part of the thienothiophene family, which are attractive candidates due to their vast applications in natural and physical sciences .

Synthesis Analysis

The compound and its derivatives have been synthesized using Pd-catalyzed Stille or Suzuki coupling reactions . These compounds were prepared using a straightforward synthetic route . Different methodologies have been adopted to synthesize thienothiophene derivatives .Molecular Structure Analysis

The molecular formula of “1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one” is C8H6OS2 . There are four regioisomers of thienothiophene, based on the orientation of two sulphur atoms in both rings: Thieno [3,2- b] thiophene, Thieno [2,3- b ]thiophene, Thieno [3,4- b ]thiophene, and Thieno [3,4- c] thiophene .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it reacts with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It also reacts with various isothiocyanatoketones and acylguanidines derivatives .Physical And Chemical Properties Analysis

The compound has a molecular weight of 182.27 . The compound is not stable and needs to be protected by nitrogen .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one, focusing on six unique applications:

Organic Light Emitting Diodes (OLEDs)

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is used as a building block in the synthesis of materials for OLEDs. Its unique electronic properties, such as high electron mobility and strong fluorescence, make it an excellent candidate for light-emitting layers in OLED devices. These materials help improve the efficiency and brightness of OLED displays and lighting systems .

Organic Solar Cells

This compound is also utilized in the development of organic solar cells. Its ability to form π-conjugated systems enhances the light absorption and charge transport properties of the active layer in solar cells. This leads to higher power conversion efficiencies, making it a valuable component in the quest for more efficient and cost-effective solar energy solutions .

Organic Field-Effect Transistors (OFETs)

In the field of organic electronics, 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is employed in the fabrication of OFETs. Its high charge carrier mobility and stability under ambient conditions make it suitable for use in the semiconducting layer of OFETs. These transistors are essential for flexible electronic devices, including displays, sensors, and circuits .

Nonlinear Optics

The compound’s unique electronic structure also finds applications in nonlinear optics. Materials based on 1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one exhibit significant nonlinear optical properties, such as second-harmonic generation and two-photon absorption. These properties are crucial for applications in optical switching, data storage, and telecommunications .

Chemosensors

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one derivatives are used in the design of optical chemosensors. These sensors can detect and quantify various ions and molecules with high sensitivity and selectivity. The compound’s ability to form stable complexes with target analytes makes it an effective component in environmental monitoring and medical diagnostics .

Photovoltaic Devices

Beyond organic solar cells, this compound is also explored in other types of photovoltaic devices. Its incorporation into the active layers of these devices enhances their light-harvesting capabilities and overall efficiency. Research in this area aims to develop new materials that can improve the performance of next-generation photovoltaic technologies .

作用機序

Target of Action

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one is a synthetic thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Mode of Action

Thiophene derivatives have been found to interact with various targets, leading to a wide range of therapeutic effects .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be involved .

Result of Action

Thiophene derivatives have been reported to exhibit a wide range of therapeutic effects, suggesting that they can induce various molecular and cellular changes .

Safety and Hazards

特性

IUPAC Name |

1-thieno[3,2-b]thiophen-5-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS2/c1-5(9)7-4-8-6(11-7)2-3-10-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDWFFQLTUGTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(S1)C=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Thieno[3,2-b]thiophen-2-yl}ethan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

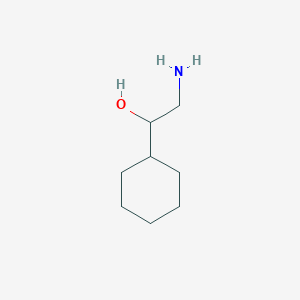

![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)

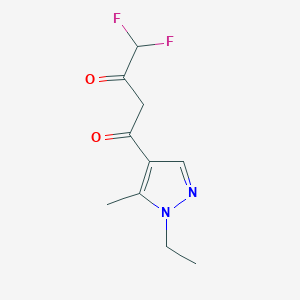

![1-{[1-(1H-indole-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2791400.png)

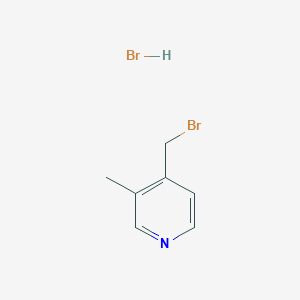

![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2791404.png)

![4-Methyl-2-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2791411.png)

![Tert-butyl 2-(4-chlorophenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2791413.png)

![3-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2791416.png)